Propargyl-PEG2 Pyrene
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Overview
Description
Propargyl-PEG2 Pyrene is a compound that combines the properties of pyrene, a polycyclic aromatic hydrocarbon, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is known for its use in fluorescence probes, particularly in studies of protein conformation and interactions . The presence of the PEG linker enhances its solubility and biocompatibility, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propargyl-PEG2 Pyrene typically involves the conjugation of pyrene with a PEG linker that has a terminal propargyl group. One common method involves the use of click chemistry, where the propargyl group reacts with an azide-functionalized PEG linker under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions . This reaction is highly efficient and proceeds under mild conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound in bulk quantities while maintaining consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Propargyl-PEG2 Pyrene undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the pyrene moiety to dihydropyrene or tetrahydropyrene derivatives.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can react with the propargyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety can yield pyrenequinone, while nucleophilic substitution of the propargyl group can produce various substituted pyrene derivatives .
Scientific Research Applications
Propargyl-PEG2 Pyrene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Propargyl-PEG2 Pyrene involves its ability to interact with various molecular targets through its pyrene moiety. The pyrene group can intercalate into DNA or bind to hydrophobic pockets in proteins, allowing it to serve as a fluorescent marker. The propargyl group provides a reactive site for further chemical modifications, enabling the conjugation of additional functional groups or molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrene-PEG5-Propargyl: Similar to Propargyl-PEG2 Pyrene but with a longer PEG linker, which can enhance solubility and flexibility.
Pyrene-PEG3-Azide: Contains an azide group instead of a propargyl group, allowing for different click chemistry applications.
Pyrene-PEG4-Alkyne: Features an alkyne group, providing an alternative reactive site for chemical modifications.
Uniqueness
This compound is unique due to its specific combination of a pyrene moiety, a PEG2 linker, and a propargyl group. This combination provides a balance of fluorescence properties, solubility, and reactivity, making it a versatile tool in various scientific research applications .
Properties
IUPAC Name |
N-[2-(2-prop-2-ynoxyethoxy)ethyl]pyrene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-2-13-27-15-16-28-14-12-25-24(26)21-11-9-19-7-6-17-4-3-5-18-8-10-20(21)23(19)22(17)18/h1,3-11H,12-16H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOOUHIITPBCQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCNC(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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